

# UNC0379: A Comparative Guide to its Cross-Reactivity with Methyltransferases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *UNC0379*

Cat. No.: *B15583655*

[Get Quote](#)

For researchers in drug discovery and chemical biology, the selectivity of a chemical probe is paramount. **UNC0379** is a widely utilized small molecule inhibitor primarily targeting the lysine methyltransferase SETD8 (also known as KMT5A). This guide provides a comparative analysis of **UNC0379**'s reactivity against its intended target versus other methyltransferases, supported by available experimental data and protocols.

## High Selectivity Profile of UNC0379

**UNC0379** was identified as a potent, substrate-competitive inhibitor of SETD8 with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 7.3  $\mu$ M.<sup>[1][2][3]</sup> Further biophysical assays confirmed its binding to SETD8, with a dissociation constant (K<sub>d</sub>) of 18.3  $\mu$ M.<sup>[2][4]</sup>

Crucially, comprehensive screening has demonstrated that **UNC0379** is highly selective for SETD8. It has been tested against a panel of 15 other methyltransferases and showed minimal to no inhibitory activity.<sup>[3][5][6]</sup> This high degree of selectivity is a key feature, ensuring that observed biological effects are more likely attributable to the inhibition of SETD8 rather than off-target interactions.

## Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency of **UNC0379** against its primary target, SETD8, and other tested methyltransferases for which data is publicly available.

Methyltransferase Target	IC50 (μM)	Fold Selectivity vs. SETD8
SETD8 (KMT5A)	7.3	1x
G9a (EHMT2)	>100	>13.7x
GLP (EHMT1)	>100	>13.7x
PRC2	>50	>6.8x
Other 12 Methyltransferases	>100	*>13.7x

Data sourced from Ma et al., 2014. The specific identities of all 12 other methyltransferases are not fully detailed in the available literature, but were reported to have IC50 values >100 μM.

## Experimental Methodology for IC50 Determination

The inhibitory activity of **UNC0379** against SETD8 was determined using a biochemical in vitro methyltransferase assay. The following protocol is a representative example of how such an assay is performed.

Objective: To measure the concentration-dependent inhibition of a methyltransferase (e.g., SETD8) by a test compound (e.g., **UNC0379**).

Materials:

- Recombinant human SETD8 enzyme
- Peptide substrate (e.g., a synthetic peptide derived from Histone H4)
- Cofactor: S-adenosyl-L-methionine (SAM)
- Test compound (**UNC0379**) dissolved in DMSO
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)
- Detection reagents (specific to the chosen assay format, e.g., radioactive SAM, antibody for product detection, or reagents for microfluidic capillary electrophoresis)

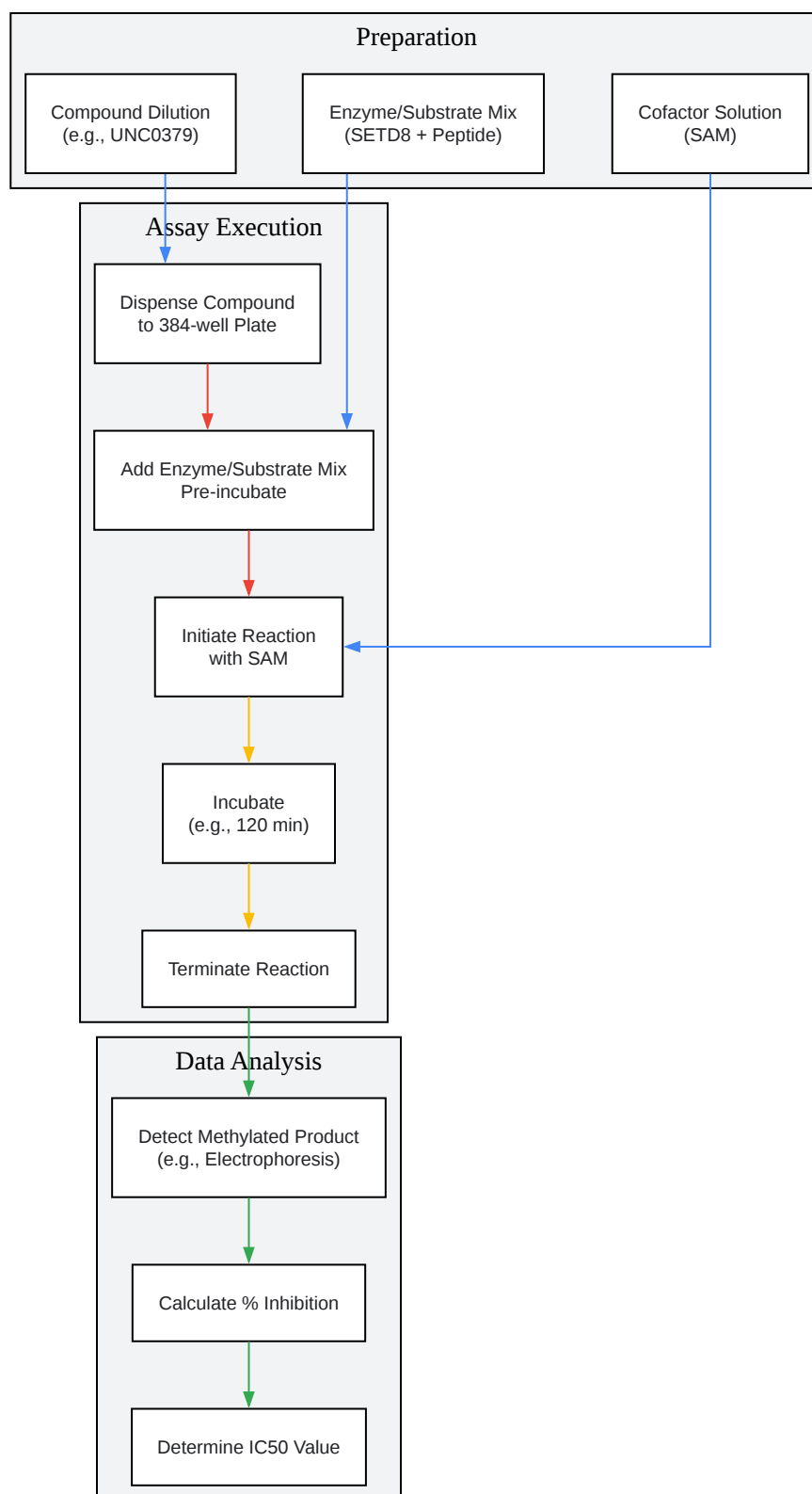
- 384-well plates

#### Procedure:

- Compound Preparation: A serial dilution of **UNC0379** is prepared in DMSO and then further diluted in the assay buffer.
- Enzyme/Substrate Mixture: A solution containing the SETD8 enzyme and its peptide substrate is prepared in the assay buffer.
- Reaction Initiation:
  - 2.5 µL of the diluted **UNC0379** solution is added to the wells of a 384-well plate.
  - 20 µL of the enzyme/substrate mixture is then added to each well.
  - The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
  - 2.5 µL of the SAM cofactor solution is added to initiate the methylation reaction. Control wells for 100% inhibition receive buffer instead of SAM.
- Reaction Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 120 minutes).
- Reaction Termination: The reaction is stopped. In the case of the assay used for **UNC0379**, this was achieved by adding a protease solution (Endo-LysC).
- Detection and Data Analysis:
  - The amount of methylated product is quantified. The original study for **UNC0379** utilized a microfluidic capillary electrophoresis assay to separate the substrate and product.
  - The percentage of inhibition for each concentration of **UNC0379** is calculated relative to controls.
  - The IC<sub>50</sub> value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening and evaluating a methyltransferase inhibitor like **UNC0379**.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the IC<sub>50</sub> of a methyltransferase inhibitor.

In summary, **UNC0379** is a valuable tool for studying the biological functions of SETD8 due to its proven potency and, most importantly, its high selectivity against other methyltransferases. This minimizes the potential for confounding off-target effects in experimental systems.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. librarysearch.bates.edu [librarysearch.bates.edu]
- 6. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- To cite this document: BenchChem. [UNC0379: A Comparative Guide to its Cross-Reactivity with Methyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583655#cross-reactivity-of-unc0379-with-other-methyltransferases]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)